molecular formula C11H10O3 B8339007 6,7-Methylenedioxy-2-tetralone

6,7-Methylenedioxy-2-tetralone

Cat. No.: B8339007
M. Wt: 190.19 g/mol
InChI Key: WCGFNEITJZFQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Methylenedioxy-2-tetralone (CAS 41303-45-1) is a synthetically valuable tetralone derivative. This compound features a methylenedioxy functional group fused to the tetralone scaffold, a structure recognized as an important pharmacophore and fluorescent skeleton in medicinal chemistry . Tetralone derivatives are extensively explored as key intermediates in the synthesis of bioactive compounds and novel drug candidates . The methylenedioxy substitution pattern is of particular interest in medicinal chemistry research, notably in the synthesis of complex analogues such as benzodioxan-containing structures, which have shown potential as cytotoxic agents . As a specialty building block, 6,7-Methylenedioxy-2-tetralone offers researchers a versatile precursor for structure-activity relationship (SAR) studies and the development of compounds with potential antitumor, antibacterial, and other pharmacological activities . This product is intended for research and laboratory use only.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

7,8-dihydro-5H-benzo[f][1,3]benzodioxol-6-one

InChI

InChI=1S/C11H10O3/c12-9-2-1-7-4-10-11(14-6-13-10)5-8(7)3-9/h4-5H,1-3,6H2

InChI Key

WCGFNEITJZFQSA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2CC1=O)OCO3

Origin of Product

United States

Scientific Research Applications

Chemistry

In the realm of chemistry, 6,7-Methylenedioxy-2-tetralone serves as a precursor for the synthesis of more complex organic molecules. Its unique methylenedioxy group allows for various chemical transformations that can lead to the development of novel compounds with diverse applications.

Biology

The biological activity of 6,7-Methylenedioxy-2-tetralone has been extensively studied:

  • Antitumor Activity : Research indicates that this compound exhibits potent antitumor properties. For instance, derivatives have shown significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The compound induces G2/M phase arrest in these cells, leading to increased apoptosis rates with an IC50 value reported to be less than 0.1 µg/ml .
  • Enzyme Inhibition : This compound has been investigated for its inhibitory effects on various metabolic enzymes:
    • CYP24A1 Inhibition : Compounds derived from 6,7-Methylenedioxy-2-tetralone have shown promising inhibition profiles (IC50 = 3.50 µM), suggesting potential applications in managing diseases related to vitamin D dysregulation.
    • Methionine Aminopeptidase Inhibition : Certain analogs exhibit potent inhibition against MtMetAPs, essential for Mycobacterium tuberculosis growth .

Medicine

In medicinal chemistry, the derivatives of 6,7-Methylenedioxy-2-tetralone are being explored for their potential therapeutic applications:

  • Anticancer Agents : The antitumor activity and ability to disrupt microtubule dynamics position this compound as a candidate for developing new anticancer therapies.
  • Therapeutic Agents : Ongoing research is evaluating the potential of these derivatives in treating various diseases, including those related to enzyme dysregulation and infectious diseases.

Case Studies and Experimental Data

Several studies have documented the effects and applications of 6,7-Methylenedioxy-2-tetralone:

  • Antitumor Efficacy in HeLa Cells : A study demonstrated that treatment with this compound led to significant apoptosis in HeLa cells through disruption of microtubule dynamics .
  • Inhibition of CYP24A1 : Research highlighted the potential use of this compound's derivatives in managing vitamin D-related disorders due to their inhibitory effects on CYP24A1 .
  • MetAP Inhibition in Mycobacterium tuberculosis : High-throughput screening revealed that certain analogs exhibit potent inhibition against methionine aminopeptidases crucial for bacterial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

6,7-Dimethoxy-2-tetralone

  • Structural Differences : Methoxy (–OCH₃) groups replace the methylenedioxy bridge.
  • Synthesis : Synthesized via bromination of 6-methoxy tetralin, followed by methoxylation and oxidation (CrO₃ in acetic acid), achieving 41% yield over five steps .
  • Applications : Key intermediate for dopaminergic agents and TRPV1 antagonists.
  • Physicochemical Data :
    • Melting Point : 83–86°C
    • IR (CO) : 1705 cm⁻¹
    • MS : m/z 207 [M + 1] .

5,6-Dimethoxy-1-tetralone

  • Structural Differences : Methoxy groups at 5,6-positions; ketone at position 1.
  • Synthesis: Requires KMnO₄ oxidation in acetonitrile, yielding 39% over three steps .
  • Applications: Intermediate for α-2-antagonists (e.g., ABT-200) and norepinephrine uptake inhibitors.
  • Physicochemical Data :
    • Melting Point : 97–98°C
    • IR (CO) : 1666 cm⁻¹
    • MS : m/z 207 [M + 1] .

7-Methoxy-2-tetralone

  • Structural Differences : Single methoxy group at position 6.
  • Synthesis: Not detailed in evidence but likely involves selective methoxylation.
  • Applications: Limited bioactivity data; primarily a synthetic precursor.
  • Physicochemical Data : Insufficient data in evidence.

1-Tetralone (Unsubstituted)

  • Structural Differences: No substituents; simplest tetralone.
  • Synthesis : Base structure for derivatives; synthesized via Friedel-Crafts acylation.
  • Applications : Versatile precursor for pharmaceuticals and agrochemicals.
  • Safety : Requires standard ketone-handling precautions (e.g., ventilation, PPE) .

6-Hydroxy-1-tetralone

  • Structural Differences : Hydroxy (–OH) group at position 6.
  • Synthesis : Likely involves hydroxylation of 1-tetralone.
  • Applications: Potential metabolite or intermediate in oxidative pathways.
  • Safety : Causes skin/eye irritation; requires immediate rinsing and medical attention .

Comparative Data Table

Compound Substituents Ketone Position Melting Point (°C) Key Applications Yield (%)
6,7-Methylenedioxy-2-T –O–CH₂–O– (6,7) 2 Data Unavailable Dopaminergic agents, TRPV1 antagonists
6,7-Dimethoxy-2-T –OCH₃ (6,7) 2 83–86 TRPV1 antagonists, alkaloid synthesis 41
5,6-Dimethoxy-1-T –OCH₃ (5,6) 1 97–98 Antidepressants (ABT-200) 39
7-Methoxy-2-T –OCH₃ (7) 2 Data Unavailable Synthetic precursor
1-Tetralone None 1 35–38 (lit.) General precursor

Key Research Findings

Synthetic Efficiency : The methoxylation/oxidation route for 6,7-dimethoxy-2-tetralone (41% yield) outperforms older methods using rhodium or diazoketones, which suffered from low yields (20–30%) and hazardous reagents .

Bioactivity Correlation: Adjacent substituents (e.g., 6,7-dimethoxy) enhance binding to dopamine receptors, while 5,6-dimethoxy configurations favor norepinephrine uptake inhibition .

Q & A

Q. What are the established synthetic routes for 6,7-Methylenedioxy-2-tetralone, and what are their critical steps?

The synthesis typically involves bromination, methoxylation, and oxidation steps starting from 6-methoxytetralin. Key reagents include N-bromosuccinimide (NBS) at -78°C for bromination, sodium methoxide and copper(I) iodide for methoxylation, and potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation . The reaction sequence must maintain strict temperature control (e.g., -78°C for bromination) and reflux conditions (24 hours for methoxylation) to avoid side reactions.

Q. How is chromatographic purification optimized for isolating 6,7-Methylenedioxy-2-tetralone?

Silica gel column chromatography with hexane/ether gradients (e.g., 7:3 ratio) is effective for purification . Thin-layer chromatography (TLC) on silica-coated plates with UV visualization aids in monitoring reaction progress . For low-yield intermediates (e.g., 1 mg of 6,7-dimethoxy-2-tetralone), repeated chromatography and solvent recrystallization are recommended .

Q. What spectroscopic methods are used to confirm the structure of 6,7-Methylenedioxy-2-tetralone?

  • ¹H/¹³C NMR : Assignments include δ 7.01 ppm (H-7 aromatic proton) and δ 167.1 ppm (ketone carbonyl carbon) .
  • IR : A strong absorption band at ~1671 cm⁻¹ confirms the ketone group .
  • MS : Molecular ion peaks (e.g., m/z 177 [M+H]⁺) validate the molecular formula .

Advanced Research Questions

Q. How can researchers address low yields (<40%) in the oxidation of 6,7-dimethoxy-3,4-dihydronaphthalene to 2-tetralone?

Yield discrepancies often arise from competing side reactions (e.g., over-oxidation or ring-opening). Strategies include:

  • Oxidant selection : KMnO₄ in acetonitrile at 25°C provides better control than CrO₃ in acetic acid, which may degrade sensitive substituents .
  • Solvent optimization : Polar aprotic solvents (e.g., CH₃CN) enhance reaction homogeneity compared to dichloromethane .
  • Reaction monitoring : Use TLC to terminate the reaction at the ketone stage before byproduct formation .

Q. What methodological approaches resolve contradictions in spectral data between synthesized batches?

Inconsistent NMR or IR signals may stem from residual solvents, impurities, or tautomeric forms. Solutions include:

  • Repeat purification : Additional silica gel chromatography or recrystallization removes impurities .
  • Deuterated solvent exchange : Use CDCl₃ for NMR to avoid solvent interference .
  • Comparative analysis : Cross-reference with literature data (e.g., δ 3.79 ppm for methoxy groups in tetralones) .

Q. How can the scalability of 6,7-Methylenedioxy-2-tetralone synthesis be improved for preclinical studies?

  • Bromination optimization : Scale NBS usage proportionally while maintaining low temperatures (-78°C) to prevent diastereomer formation .
  • Catalyst loading : Increase copper(I) iodide to 1.5 equivalents during methoxylation to accelerate reaction kinetics .
  • Batch processing : Split large-scale reactions into smaller batches to maintain temperature control during exothermic steps .

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